(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-propan-2-ylphenyl)prop-2-enamide
Description
The compound (E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-propan-2-ylphenyl)prop-2-enamide features a conjugated acrylamide backbone with three key substituents:
- A cyano group at the α-position, which introduces electron-withdrawing properties.
- A 4-propan-2-ylphenyl (cumene) group at the β-position, contributing steric bulk and lipophilicity.
This structure is designed to balance electronic effects, solubility, and target-binding capacity.
Properties
IUPAC Name |
(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-propan-2-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-16(2)19-8-5-17(6-9-19)13-20(15-24)23(26)25-12-11-18-7-10-21(27-3)22(14-18)28-4/h5-10,13-14,16H,11-12H2,1-4H3,(H,25,26)/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWCTHYXHCFONR-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-propan-2-ylphenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure
The compound is characterized by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and potential anticancer effects. The following sections detail these activities based on empirical studies.
Anti-inflammatory Activity
Studies have shown that this compound significantly reduces inflammatory markers in vitro and in vivo.
Key Findings:
- In vitro assays demonstrated a reduction in nitrite production and pro-inflammatory cytokines (IL-1β and TNFα) at concentrations as low as 25 μM .
- In vivo models using carrageenan-induced paw edema showed that doses of 50 mg/kg resulted in significant anti-edematogenic effects comparable to standard treatments like dexamethasone .
Analgesic Properties
The analgesic potential of this compound has been highlighted in several studies. It appears to modulate pain pathways effectively.
Case Study:
A study conducted on animal models indicated that the compound reduced pain responses significantly in formalin-induced pain tests, suggesting a central mechanism of action .
Anticancer Potential
Recent investigations into the anticancer properties of this compound have revealed promising results.
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cell lines, particularly in the G0/G1 phase.
- Apoptosis Induction : It promotes apoptosis through mitochondrial pathways, increasing the expression of pro-apoptotic proteins .
Molecular Docking Studies
Molecular docking studies have been performed to identify potential targets for this compound. Key findings include:
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| COX-2 | -7.5 | Hydrogen bonds |
| iNOS | -8.0 | Hydrophobic interactions |
| PDE4B | -7.8 | Ionic interactions |
These results suggest that the compound may effectively inhibit these targets, contributing to its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related acrylamide derivatives:
Key Observations
Methoxy vs. Hydroxy Groups: Methoxy substituents (target compound) offer metabolic stability over hydroxylated analogs (e.g., compound 1 in ), which are prone to oxidation or glucuronidation.
This contrasts with smaller substituents like phenyl or methoxyphenyl in other compounds . Bulky groups (e.g., isobutyl in ) may hinder binding to flat enzymatic pockets compared to the target’s isopropyl group.
Biological Activity :
- Compound 1 in exhibits anti-inflammatory activity (IC50: 17.00 μM), suggesting that acrylamide derivatives with polar groups (e.g., dihydroxyphenyl) can modulate inflammatory pathways. The target compound’s dimethoxy groups may optimize this balance between activity and stability.
- Halogenated analogs (e.g., ) leverage halogen bonds for enhanced target affinity, a strategy absent in the target compound.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s methoxy and isopropyl groups are synthetically tractable via standard Claisen-Schmidt condensations or amidations, as seen in related syntheses .
- Structure-Activity Relationship (SAR): Cyano Group: Critical for electronic modulation; its removal (e.g., ) reduces reactivity. Methoxy Positioning: 3,4-Dimethoxy substitution (target) may improve blood-brain barrier penetration compared to para-methoxy analogs . Propan-2-ylphenyl vs. Halogens: While halogens enhance binding , the isopropyl group offers a balance of hydrophobicity and steric tolerance.
Q & A
Basic: What synthetic strategies are recommended for preparing (E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-propan-2-ylphenyl)prop-2-enamide?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Substitution Reaction : React 3,4-dimethoxyphenethylamine with a cyanoacetylating agent (e.g., cyanoacetic acid) under acidic or basic conditions to form the enamide backbone.
Knoevenagel Condensation : Introduce the 4-propan-2-ylphenyl group via condensation of the cyanoacetamide intermediate with 4-isopropylbenzaldehyde, catalyzed by a base like piperidine or ammonium acetate .
Stereochemical Control : Ensure the (E)-configuration by optimizing reaction temperature (typically 60–80°C) and solvent polarity (e.g., ethanol or DMF) to favor trans-alkene formation .
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the presence of methoxy, cyano, and isopropyl groups, as well as the (E)-alkene geometry (δ ~7–8 ppm for trans-coupled protons) .
- X-ray Crystallography : Employ single-crystal diffraction (e.g., using SHELXL software) to resolve the stereochemistry and validate the planar enamide structure. highlights SHELX’s robustness in refining small-molecule structures despite newer tools .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced: How can reaction yields be optimized during enamide group formation?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance condensation efficiency. suggests mild acidic conditions (pH 4–6) improve yield in similar enamide syntheses .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) increase reactivity, while additives like molecular sieves remove water, shifting equilibrium toward product .
- Microwave-Assisted Synthesis : Reduce reaction time and improve stereoselectivity by using controlled microwave heating (50–100 W) .
Advanced: How should researchers resolve contradictions in crystallographic data refinement?
Methodological Answer:
- Multi-Software Validation : Cross-validate results using SHELXL (for small-molecule refinement) and PHENIX (for handling twinning or disorder), as noted in .
- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts. demonstrates this approach for related enamide derivatives .
- Twinned Data Handling : Use SHELXL’s TWIN and BASF commands to model twinning, particularly for crystals with pseudo-symmetry .
Advanced: What in vitro models are suitable for evaluating bioactivity?
Methodological Answer:
- Antioxidant Assays : Measure radical scavenging (e.g., DPPH or ABTS assays) at concentrations of 10–100 µM, as in ’s evaluation of similar acrylamide derivatives .
- Anti-inflammatory Testing : Use LPS-induced RAW 264.7 macrophages to quantify TNF-α/IL-6 suppression via ELISA .
- Cytotoxicity Screening : Employ MTT assays on non-cancerous cell lines (e.g., HEK293) to establish safety profiles .
Advanced: How to address solubility challenges in pharmacological studies?
Methodological Answer:
- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) or surfactants (e.g., Tween-80) to enhance aqueous solubility. notes similar strategies for hydrophobic enamide analogs .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) to improve bioavailability, as demonstrated for structurally related molecules .
Advanced: What structure-activity relationship (SAR) insights guide substituent modification?
Methodological Answer:
- Methoxy Groups : The 3,4-dimethoxy moiety on the phenethylamine sidechain enhances membrane permeability and receptor binding. shows methoxy substitution correlates with bioactivity in acrylamides .
- Isopropyl Substituent : The 4-propan-2-ylphenyl group increases lipophilicity, improving CNS penetration. Replace with bulkier groups (e.g., tert-butyl) to study steric effects .
Basic: What analytical methods ensure purity and stability?
Methodological Answer:
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm to monitor degradation products. emphasizes this for acrylamide analogs .
- Stability Studies : Store lyophilized samples at −80°C and assess hydrolytic stability in PBS (pH 7.4) over 48 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
